Setosusin
Overview
Description
Setosusin is a fungal meroditerpenoid compound originally isolated from the fungus Corynascus setosus. It features a unique spiro-fused 3(2H)-furanone moiety, which contributes to its distinct chemical and biological properties . This compound has been studied for its potential neuroprotective effects and its ability to induce tremors in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of Setosusin involves the polyketide 5-methyl triacetic acid lactone and geranylgeranyl pyrophosphate as precursors . The key enzyme, SetF, a cytochrome P450, catalyzes the epoxidation of the polyketide portion of the substrate, followed by a protonation-initiated structural rearrangement to form the spiro-fused 3(2H)-furanone moiety .
Industrial Production Methods: .
Chemical Reactions Analysis
Types of Reactions: Setosusin undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of the spiro-fused 3(2H)-furanone moiety.
Substitution: Potential for nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Cytochrome P450 enzymes.
Reaction Conditions: Typically involve mild temperatures and neutral pH to maintain enzyme activity.
Major Products:
Scientific Research Applications
Setosusin has several scientific research applications, including:
Mechanism of Action
Setosusin exerts its effects through the following mechanisms:
Comparison with Similar Compounds
Brevione E: Another fungal meroditerpenoid with a similar biosynthetic pathway.
Griseofulvin: An antifungal medication with a similar 3(2H)-furanone moiety.
Uniqueness of Setosusin: this compound is unique due to its distinct spiro-fused 3(2H)-furanone moiety and its specific biosynthetic pathway involving the cytochrome P450 enzyme SetF .
Properties
InChI |
InChI=1S/C29H38O8/c1-15-9-10-20-26(7,29(15)14-28(24(33)37-29)23(32)16(2)17(3)35-28)12-11-19-25(5,6)36-22(31)13-21(27(19,20)8)34-18(4)30/h9,19-21H,10-14H2,1-8H3/t19-,20-,21-,26+,27-,28+,29-/m0/s1 | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYCZGIAVNNJNU-QUDATIDPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(C13CC4(C(=O)C(=C(O4)C)C)C(=O)O3)(CCC5C2(C(CC(=O)OC5(C)C)OC(=O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H]2[C@]([C@]13C[C@@]4(C(=O)C(=C(O4)C)C)C(=O)O3)(CC[C@@H]5[C@@]2([C@H](CC(=O)OC5(C)C)OC(=O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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